molecular formula C13H14ClN3O B6716358 4-chloro-N,3-dimethyl-N-(1-methylpyrazol-4-yl)benzamide

4-chloro-N,3-dimethyl-N-(1-methylpyrazol-4-yl)benzamide

Cat. No.: B6716358
M. Wt: 263.72 g/mol
InChI Key: NUXBXKXKZFYMMS-UHFFFAOYSA-N
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Description

4-chloro-N,3-dimethyl-N-(1-methylpyrazol-4-yl)benzamide is an organic compound with a complex structure that includes a benzamide core substituted with a chlorine atom, two methyl groups, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N,3-dimethyl-N-(1-methylpyrazol-4-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:

    Formation of the Benzamide Core: The initial step involves the acylation of aniline with chloroacetyl chloride to form 4-chloro-N-phenylacetamide.

    Introduction of the Pyrazole Ring: The next step involves the reaction of the intermediate with 1-methylpyrazole under basic conditions to introduce the pyrazole ring.

    Methylation: The final step involves methylation of the nitrogen atoms using methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N,3-dimethyl-N-(1-methylpyrazol-4-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring and the methyl groups.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.

Major Products

    Substitution: Products depend on the nucleophile used, such as methoxy or tert-butoxy derivatives.

    Oxidation: Oxidized products may include ketones or carboxylic acids.

    Reduction: Reduced products may include alcohols or amines.

    Hydrolysis: Hydrolysis yields the corresponding carboxylic acid and amine.

Scientific Research Applications

4-chloro-N,3-dimethyl-N-(1-methylpyrazol-4-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-chloro-N,3-dimethyl-N-(1-methylpyrazol-4-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N,N-dimethylbenzamide: Similar structure but lacks the pyrazole ring.

    N-(1-methylpyrazol-4-yl)benzamide: Similar structure but lacks the chlorine and additional methyl groups.

    4-chloro-N-methylbenzamide: Similar structure but lacks the pyrazole ring and additional methyl group.

Uniqueness

4-chloro-N,3-dimethyl-N-(1-methylpyrazol-4-yl)benzamide is unique due to the presence of both the chlorine atom and the pyrazole ring, which confer distinct chemical properties and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-chloro-N,3-dimethyl-N-(1-methylpyrazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O/c1-9-6-10(4-5-12(9)14)13(18)17(3)11-7-15-16(2)8-11/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUXBXKXKZFYMMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)N(C)C2=CN(N=C2)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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